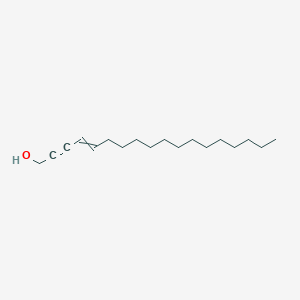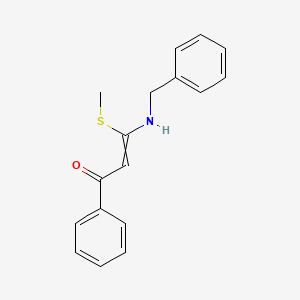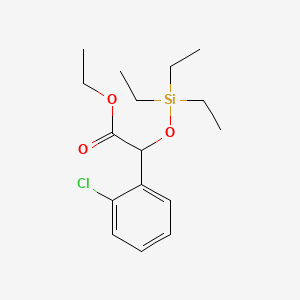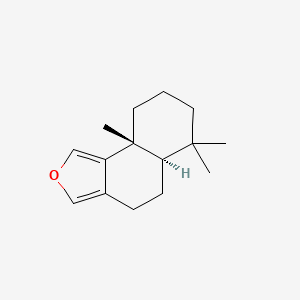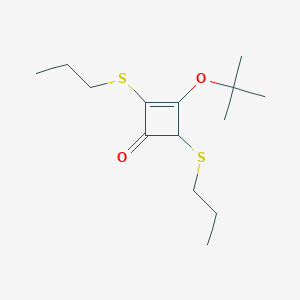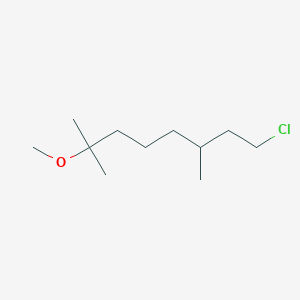
1-Chloro-7-methoxy-3,7-dimethyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-7-methoxy-3,7-dimethyloctane is an organic compound with the molecular formula C11H23ClO It is a derivative of octane, characterized by the presence of a chlorine atom at the first carbon, a methoxy group at the seventh carbon, and two methyl groups at the third and seventh carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-methoxy-3,7-dimethyloctane typically involves the chlorination of 7-methoxy-3,7-dimethyloctane. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-7-methoxy-3,7-dimethyloctane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: 1-Hydroxy-7-methoxy-3,7-dimethyloctane.
Oxidation: 7-Methoxy-3,7-dimethyloctanoic acid.
Reduction: 1-Methoxy-3,7-dimethyloctane.
Applications De Recherche Scientifique
1-Chloro-7-methoxy-3,7-dimethyloctane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Chloro-7-methoxy-3,7-dimethyloctane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
1-Chloro-3,7-dimethyloctane: Lacks the methoxy group, making it less reactive in oxidation reactions.
7-Methoxy-3,7-dimethyloctane: Lacks the chlorine atom, reducing its reactivity in substitution reactions.
1-Bromo-7-methoxy-3,7-dimethyloctane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
Uniqueness: 1-Chloro-7-methoxy-3,7-dimethyloctane is unique due to the presence of both chlorine and methoxy groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
82389-18-2 |
|---|---|
Formule moléculaire |
C11H23ClO |
Poids moléculaire |
206.75 g/mol |
Nom IUPAC |
1-chloro-7-methoxy-3,7-dimethyloctane |
InChI |
InChI=1S/C11H23ClO/c1-10(7-9-12)6-5-8-11(2,3)13-4/h10H,5-9H2,1-4H3 |
Clé InChI |
CRNKLYXISBZBOD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)OC)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



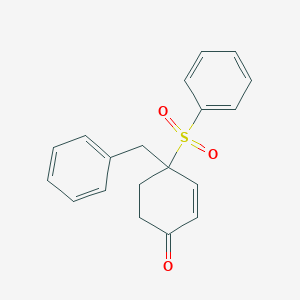
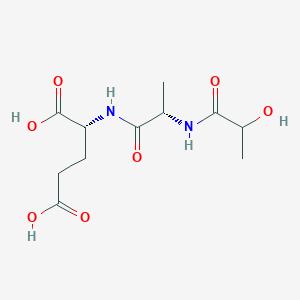
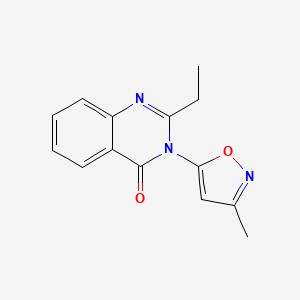
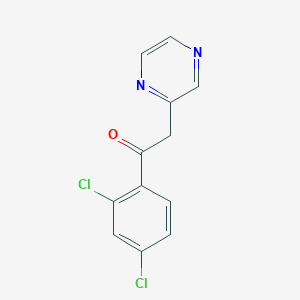
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
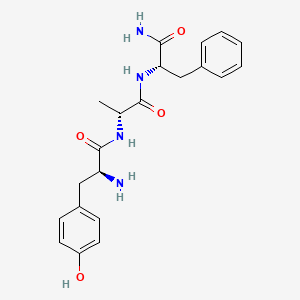
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
